2-(3-Chlorophenyl)-2,2-difluoroacetonitrile
Overview
Description
2-(3-Chlorophenyl)-2,2-difluoroacetonitrile is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2,2-difluoroacetonitrile typically involves the reaction of 3-chlorobenzyl chloride with difluoroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-Chlorobenzyl chloride} + \text{Difluoroacetonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2,2-difluoroacetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of the nitrile group makes it susceptible to nucleophilic attack, leading to the formation of substituted products.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reducing the nitrile group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-(3-Chlorophenyl)-2,2-difluoroacetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2,2-difluoroacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-2,2-difluoroacetamide
- 2-(3-Chlorophenyl)-2,2-difluoropropionitrile
- 2-(3-Chlorophenyl)-2,2-difluorobutanenitrile
Uniqueness
2-(3-Chlorophenyl)-2,2-difluoroacetonitrile is unique due to the presence of both a chlorophenyl group and two fluorine atoms, which impart distinct chemical properties. These features make it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules and in medicinal chemistry.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2,2-difluoroacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJAPTWYACMXTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260453 | |
Record name | Benzeneacetonitrile, 3-chloro-α,α-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401260453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334146-06-3 | |
Record name | Benzeneacetonitrile, 3-chloro-α,α-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334146-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetonitrile, 3-chloro-α,α-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401260453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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